2-Amino-5-fluoro-4-methylbenzoic acid

Catalog No.
S687967
CAS No.
103877-79-8
M.F
C8H8FNO2
M. Wt
169.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-5-fluoro-4-methylbenzoic acid

CAS Number

103877-79-8

Product Name

2-Amino-5-fluoro-4-methylbenzoic acid

IUPAC Name

2-amino-5-fluoro-4-methylbenzoic acid

Molecular Formula

C8H8FNO2

Molecular Weight

169.15 g/mol

InChI

InChI=1S/C8H8FNO2/c1-4-2-7(10)5(8(11)12)3-6(4)9/h2-3H,10H2,1H3,(H,11,12)

InChI Key

ANSJZFWRKRROGH-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1F)C(=O)O)N

Canonical SMILES

CC1=CC(=C(C=C1F)C(=O)O)N

2-Amino-5-fluoro-4-methylbenzoic acid is an aromatic compound with the molecular formula C8H8FNO2C_8H_8FNO_2 and a molecular weight of 169.15 g/mol. It features an amino group, a fluoro substituent, and a methyl group on the benzene ring, which contributes to its chemical reactivity and biological activity. The compound is characterized by its planar structure, with significant intramolecular hydrogen bonding that stabilizes its conformation . The melting point of this compound is reported to be around 181.1–182.5 °C .

. A common method includes the condensation of 4-fluoroaniline with chloral hydrate and oxammonium hydrochloride to form N-(4-fluorophenyl)-2-(hydroxyimide) acetamide. This intermediate undergoes cyclization in concentrated sulfuric acid, yielding 5-fluoro-1H-indole-2,3-diketone, which is then oxidized under alkaline conditions to produce the final product .

Additionally, the compound can undergo various functional group transformations typical of carboxylic acids and amines, such as esterification, amidation, and electrophilic aromatic substitution reactions.

2-Amino-5-fluoro-4-methylbenzoic acid has been noted for its biological activity, particularly in genetic studies. It serves as a counterselection agent for the TRP1 genetic marker in yeast species such as Saccharomyces cerevisiae. This application is significant in microbial genetics for selective breeding and genetic manipulation . The compound's ability to inhibit certain biological pathways makes it valuable for research in genetics and biochemistry.

The synthesis of 2-amino-5-fluoro-4-methylbenzoic acid can be achieved through several methods:

  • Condensation Reaction: Utilizing 4-fluoroaniline as a starting material combined with chloral hydrate and oxammonium hydrochloride.
  • Cyclization: Following condensation, cyclization occurs in concentrated sulfuric acid.
  • Oxidation: The cyclized product is oxidized under alkaline conditions using hydrogen peroxide or similar oxidizing agents .

These methods provide a pathway to synthesize the compound efficiently while allowing for modifications that may enhance yield or purity.

The primary applications of 2-amino-5-fluoro-4-methylbenzoic acid include:

  • Genetic Research: As a counterselection agent in yeast genetics.
  • Pharmaceutical Development: Investigated for potential therapeutic properties due to its structural features.
  • Chemical Synthesis: Used as an intermediate in the synthesis of other compounds due to its reactive functional groups .

Studies have indicated that 2-amino-5-fluoro-4-methylbenzoic acid interacts with various biological systems, particularly in yeast where it modulates genetic expression through its role as a selective agent. Its interactions can also extend to other biochemical pathways, influencing metabolic processes within organisms .

Furthermore, spectroscopic studies such as Fourier-transform infrared spectroscopy have been employed to analyze its molecular interactions and confirm its structure .

Several compounds share structural similarities with 2-amino-5-fluoro-4-methylbenzoic acid, including:

  • 2-Amino-5-fluorobenzoic acid: Lacks the methyl group but retains similar functional groups.
  • 3-Amino-4-fluorobenzoic acid: Features a different position for the amino group on the benzene ring.
  • 4-Amino-3-fluorobenzoic acid: Another positional isomer that alters reactivity patterns.

Comparison Table

Compound NameStructure CharacteristicsUnique Features
2-Amino-5-fluorobenzoic acidFluorine at position 5Used similarly in genetic applications
3-Amino-4-fluorobenzoic acidAmino group at position 3Different reactivity due to amino positioning
4-Amino-3-fluorobenzoic acidAmino group at position 4Positional isomer affecting solubility and reactivity

The uniqueness of 2-amino-5-fluoro-4-methylbenzoic acid lies in its specific combination of functional groups and their positions on the aromatic ring, which influence both its biological activity and chemical reactivity compared to these similar compounds.

Overview of Synthetic Routes

The synthesis of 2-amino-5-fluoro-4-methylbenzoic acid represents a significant challenge in fluorinated aromatic chemistry due to the presence of multiple functional groups that require careful consideration of reaction compatibility and regioselectivity. Several synthetic approaches have been developed, each with distinct advantages and limitations [2] [3].

Direct Fluorination Approaches constitute one of the primary methodologies, utilizing molecular fluorine or electrophilic fluorinating agents such as Selectfluor (F-TEDA-BF4) [4] [5]. These methods offer the advantage of direct fluorine incorporation but suffer from poor regioselectivity and harsh reaction conditions, typically requiring specialized handling procedures and yielding products in moderate yields of 40-70% [6] [7].

Nucleophilic Substitution Routes employ fluoride salts such as potassium fluoride or cesium fluoride in combination with phase transfer catalysts [8] [9]. These approaches demonstrate improved regioselectivity and scalability, achieving yields of 60-85% under high-temperature conditions (150-200°C) in polar aprotic solvents [10] [11]. The method benefits from the use of readily available fluoride sources and established synthetic protocols.

Multi-step Synthetic Sequences starting from 4-fluoroaniline have been extensively investigated [3] [12]. These approaches typically involve Friedel-Crafts acylation with trichloroacetyl chloride in the presence of aluminum chloride, followed by conversion to the desired carboxylic acid through hydrolysis and deprotection steps [12]. While these methods utilize well-established organic chemistry principles, they require multiple synthetic steps and moderate overall yields of 65-80%.

Palladium-Catalyzed Methodologies represent an emerging class of synthetic approaches that enable site-selective carbon-hydrogen bond activation and subsequent fluorination [13] [14]. These methods demonstrate exceptional functional group tolerance and regioselectivity, though they require specialized catalysts and optimized reaction conditions to achieve yields of 45-85% [15] [16].

Functional Group Transformations

Esterification

Esterification of 2-amino-5-fluoro-4-methylbenzoic acid can be accomplished through multiple synthetic pathways, each offering distinct advantages for specific applications. The Fischer esterification method represents the most straightforward approach, involving treatment of the carboxylic acid with alcohols in the presence of mineral acid catalysts such as sulfuric acid [17] [18]. This methodology typically requires reflux conditions and removal of water to drive the equilibrium toward ester formation, achieving yields of 70-95% [19].

Acid chloride-mediated esterification provides superior yields and reaction efficiency compared to direct esterification methods [17]. The carboxylic acid is first converted to the corresponding acid chloride using thionyl chloride, followed by reaction with alcohols in the presence of a base such as triethylamine [2]. This two-step process consistently delivers yields of 80-95% with high purity products and minimal side reactions [18].

Metal oxide-catalyzed esterification using heterogeneous catalysts such as UiO-66-NH2 has emerged as an environmentally sustainable alternative [9] [10]. These catalysts operate under mild conditions (150°C) and demonstrate excellent reusability, achieving yields of 75-90% while reducing reaction times by up to 58% compared to traditional boron trifluoride-methanol complexes [9]. The use of heterogeneous catalysts facilitates product isolation and catalyst recovery, making this approach particularly attractive for industrial applications.

Amidation

Direct amidation reactions of 2-amino-5-fluoro-4-methylbenzoic acid with amines can be accomplished using various coupling reagents and reaction conditions [20] [21]. Carbodiimide-mediated coupling represents one of the most versatile approaches, employing reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with activating agents [20]. These reactions typically proceed under mild conditions in dimethyl sulfoxide at elevated temperatures, achieving yields of 70-95% with broad substrate scope [21].

Acid chloride-based amidation offers superior reaction efficiency and predictable outcomes [22]. The methodology involves initial conversion of the carboxylic acid to the corresponding acid chloride using thionyl chloride, followed by treatment with amines in the presence of non-nucleophilic bases such as triethylamine [22]. This approach consistently delivers yields of 75-90% and demonstrates excellent compatibility with both primary and secondary amines [23].

Advanced coupling methodologies utilizing specialized reagents such as methyltrimethoxysilane (MTM) or germanium amides have been developed for challenging substrates [15] [23]. These methods enable direct amidation under operationally simple conditions and demonstrate excellent functional group tolerance, though they may require specialized reagents and optimized reaction conditions [15].

Electrophilic Aromatic Substitution

The aromatic ring of 2-amino-5-fluoro-4-methylbenzoic acid can undergo electrophilic aromatic substitution reactions, though the presence of the electron-withdrawing carboxylic acid group significantly influences both reactivity and regioselectivity [6] [24]. The carboxyl group acts as a meta-directing, deactivating substituent, reducing the overall reactivity of the aromatic ring and favoring substitution at the meta position relative to the carboxylic acid [25] [26].

Halogenation reactions can be performed using standard electrophilic halogenation conditions [4]. Bromination using bromine in the presence of iron(III) bromide catalyst proceeds at elevated temperatures to give predominantly meta-substituted products [25]. The reaction typically requires prolonged reaction times and elevated temperatures due to the deactivated nature of the aromatic ring, achieving yields of 65-85% [24].

Nitration and sulfonation reactions follow similar patterns, with the electron-withdrawing carboxylic acid group directing incoming electrophiles to the meta position [24]. Nitration using a mixture of nitric acid and sulfuric acid at low temperatures yields meta-nitro derivatives in 50-75% yield, while sulfonation with sulfuric acid and sulfur trioxide at elevated temperatures produces the corresponding sulfonic acid derivatives in 60-80% yield [24]. The presence of the fluorine substituent introduces additional electronic effects that can influence both reaction rates and regioselectivity [6] [27].

Optimization of Synthesis for Yield and Purity

Temperature control represents one of the most critical parameters for optimizing synthetic yields and product purity [28] [29]. Gradual heating protocols and precise temperature monitoring can improve yields by 15-25% compared to uncontrolled heating conditions [30] [31]. For thermally sensitive fluorinated compounds, maintaining optimal temperature ranges prevents thermal decomposition and unwanted side reactions that can significantly impact product quality [13].

Solvent selection plays a crucial role in determining reaction efficiency and selectivity [17] [9]. Polar aprotic solvents such as dimethyl sulfoxide, dimethylformamide, and acetonitrile are typically preferred for nucleophilic substitution reactions, while nonpolar solvents may be more suitable for electrophilic processes [10] [11]. Proper solvent selection can improve yields by 10-30% and significantly influence reaction rates and product selectivity [32].

Catalyst loading optimization requires careful balance between reaction efficiency and economic considerations [9] [10]. Most transformations benefit from catalyst loadings in the range of 5-20 mol%, with optimal loading increasing yields by 20-35% [32] [10]. However, cost-benefit analysis must be considered for expensive catalysts, particularly in industrial applications [11].

Reaction monitoring and timing through techniques such as thin-layer chromatography or gas chromatography-mass spectrometry enables precise control over reaction progress and prevents over-reaction or decomposition [19] [33]. Proper timing prevents competing side reactions that can occur at extended reaction times, maintaining high product purity and yield [30].

Atmospheric control using inert gas environments prevents oxidation and moisture-sensitive side reactions that are particularly problematic with fluorinated compounds [13] [14]. The moisture sensitivity of many fluorinated intermediates requires careful handling and dry reaction conditions to maintain optimal yields [10].

Comparative Analysis of Synthetic Approaches

Nucleophilic substitution methodologies demonstrate superior scalability and cost-effectiveness compared to electrophilic fluorination approaches [8] [9]. While requiring higher reaction temperatures, these methods utilize readily available fluoride sources and established synthetic protocols, making them particularly attractive for industrial applications [10] [11]. The regioselectivity achieved through nucleophilic substitution (60-85% yields) compares favorably with direct fluorination methods (40-70% yields) [7].

Palladium-catalyzed approaches represent the most advanced synthetic methodologies, offering exceptional regioselectivity and functional group tolerance [13] [14]. The site-selective nature of carbon-hydrogen bond activation enables precise control over substitution patterns, though catalyst sensitivity and specialized reaction conditions limit their widespread application [16]. Yields of 45-85% can be achieved with optimized catalyst systems and reaction conditions [15].

Metal oxide-catalyzed processes emerge as particularly promising for industrial applications due to their environmental sustainability, catalyst reusability, and reduced reaction times [9] [10]. The ability to achieve 75-90% yields while reducing reaction times by up to 58% compared to traditional methods makes these approaches increasingly attractive for commercial synthesis [9].

XLogP3

1.8

Wikipedia

2-Amino-5-fluoro-4-methylbenzoic acid

Dates

Last modified: 08-15-2023

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